molecular formula C9H11N3O2S B5135238 N,N-dimethyl-N'-(4-nitrophenyl)thiourea

N,N-dimethyl-N'-(4-nitrophenyl)thiourea

Cat. No.: B5135238
M. Wt: 225.27 g/mol
InChI Key: MNYXLPJFJPKZAQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(4-nitrophenyl)thiourea is a substituted thiourea derivative characterized by a dimethylamine group on one nitrogen and a 4-nitrophenyl substituent on the adjacent nitrogen. This compound belongs to a class of thioureas known for their versatile coordination chemistry, biological activity, and applications in materials science. The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. Thioureas like this are often studied for their ability to chelate metal ions, serve as organocatalysts, and exhibit antimicrobial or herbicidal activity .

Properties

IUPAC Name

1,1-dimethyl-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-11(2)9(15)10-7-3-5-8(6-4-7)12(13)14/h3-6H,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYXLPJFJPKZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

N,N-dimethyl-N'-(4-nitrophenyl)thiourea differs structurally from analogs such as N,N-dimethyl-N'-(4-fluorobenzoyl)thiourea and N-(2-methylbenzoyl)-N'-(4-nitrophenyl)thiourea (GOJNAV, CCDC). Key distinctions include:

  • Substituent Effects : The 4-nitrophenyl group is electron-withdrawing, enhancing acidity compared to electron-donating groups like 4-methylphenyl (e.g., N-(p-tolyl)thiourea ) .
  • Hydrogen Bonding : Unlike N-benzoylthioureas , which form intramolecular N–H⋯O bonds that prevent carbonyl oxygen from coordinating metals, the absence of a benzoyl group in the target compound may allow sulfur and nitrogen atoms to dominate metal binding .
  • Planarity : The dihedral angle between the 4-nitrophenyl and central thiourea moiety (≈30.85°) contrasts with the 66.75° angle in N-(2-methylbenzoyl)-N'-(4-nitrophenyl)thiourea , affecting conjugation and π-π interactions .

Spectral Properties

  • UV-Vis Absorption : The Pd(II) chelate of N,N-dimethyl-N'-(4-p-nitrophenyl-5-nitro-2-thiazolyl)thiourea (a close analog) exhibits λmax at 430 nm, red-shifted compared to N,N-dimethyl-N'-(4-methyl-5-nitro-2-thiazolyl)thioureamax = 413 nm) due to nitro group electron-withdrawing effects .
  • NMR Shifts: The C2-symmetric structure of N,N'-disubstituted thioureas (e.g., opioid-based derivatives) simplifies <sup>1</sup>H NMR spectra, whereas asymmetry in the target compound may split proton signals, as seen in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea .

Coordination Chemistry and Crystal Structures

  • Metal Chelation: The target compound’s sulfur and nitrogen atoms likely coordinate metals, similar to N,N-dimethyl-N′-(4-fluorobenzoyl)thiourea, which forms square-planar nickel complexes. However, fluorobenzoyl derivatives crystallize in monoclinic systems, while their nickel complexes adopt triclinic systems, indicating substituent-dependent packing .
  • Hydrogen-Bond Networks : Unlike N,N-di-n-propyl-N′-(4-fluorobenzoyl)thiourea , which forms dimeric structures via N–H⋯S bonds, the 4-nitrophenyl group may promote stronger intermolecular interactions (e.g., C–H⋯O nitro) .

Data Tables

Table 1: Comparison of Spectral and Structural Properties

Compound λmax (nm) Crystal System Key Substituents Metal Coordination Geometry
This compound Not reported Not reported 4-Nitrophenyl, dimethyl Likely S,N-chelation
N,N-dimethyl-N'-(4-fluorobenzoyl)thiourea N/A Monoclinic 4-Fluorobenzoyl, dimethyl Square-planar (Ni)
N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea N/A Not reported 4-Nitrobenzoyl, cyanophenyl S,O-chelation inhibited

Table 2: Electrochemical Properties

Compound Reduction Potential (V) Functional Groups
N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea -0.85 (NO2) Nitro, cyano
N-(p-tolyl)thiourea Not applicable Methyl

Q & A

Q. What are the key considerations for optimizing the synthesis of N,N-dimethyl-N'-(4-nitrophenyl)thiourea to achieve high purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of 4-nitroaniline with dimethylthiocarbamoyl chloride. Key parameters include:

  • Temperature control : Maintaining 0–5°C during the coupling step minimizes side reactions like hydrolysis of the thiourea moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity by stabilizing intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted aniline derivatives. Purity (>98%) is confirmed via HPLC and elemental analysis .

Q. How do structural features of this compound influence its spectroscopic characterization?

Methodological Answer:

  • NMR analysis : The dimethylamino group appears as a singlet at δ 3.1–3.3 ppm (¹H NMR), while the aromatic protons of the 4-nitrophenyl group resonate at δ 7.5–8.3 ppm. The thiourea (-NH-) proton is absent due to dimethyl substitution, simplifying spectral interpretation .
  • IR spectroscopy : The C=S stretch appears at 1250–1300 cm⁻¹, and the nitro group shows asymmetric/symmetric stretches at 1520 cm⁻¹ and 1345 cm⁻¹, respectively .

Q. What experimental techniques are critical for confirming the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential:

  • Hydrogen bonding : The thiourea moiety forms intermolecular N-H···S bonds (distance ~3.2 Å), stabilizing the lattice .
  • Torsional angles : The dihedral angle between the dimethylamino and 4-nitrophenyl groups (~45°) affects molecular packing and solubility .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group modulate the compound’s reactivity in coordination chemistry?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, enhancing the thiourea’s ability to coordinate with metal ions (e.g., Pd(II) or Ni(II)):

  • Chelation studies : UV-Vis spectroscopy reveals a λmax shift from 363 nm (free ligand) to 430 nm (Pd complex), indicating charge-transfer transitions .
  • DFT calculations : The nitro group lowers the LUMO energy by ~1.2 eV, facilitating electron-deficient metal binding .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives like this compound?

Methodological Answer: Discrepancies in antimicrobial vs. antitumor activity arise from substituent effects:

  • SAR analysis : Compare analogues (e.g., replacing nitro with methyl or trifluoromethyl groups) to isolate electronic vs. steric contributions .
  • Cellular assays : Use isogenic cell lines (e.g., wild-type vs. p53-null) to differentiate mechanism-driven activity .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or DNA?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : The nitro group forms π-π stacking with tyrosine residues in kinase active sites (binding energy: −8.2 kcal/mol) .
  • MD simulations : The thiourea moiety stabilizes DNA minor-groove binding via hydrogen bonds with adenine-thymine base pairs (RMSD < 2.0 Å over 100 ns) .

Q. What kinetic models describe the thermal decomposition of this compound and its metal complexes?

Methodological Answer: Non-isothermal thermogravimetric analysis (TGA) under nitrogen flow reveals:

  • Activation energy (Ea) : Calculated via Flynn-Wall-Ozawa method (~120 kJ/mol for ligand; ~150 kJ/mol for Ni(II) complex) .
  • Mechanism : The Coats-Redfern model confirms a two-step decomposition (first-order kinetics for ligand, diffusion-controlled for metal complex) .

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